(Butylthio)acetic acid
Description
(Butylthio)acetic acid is a sulfur-containing organic compound with the molecular formula C₆H₁₂O₂S. Structurally, it consists of a butylthio group (-SC₄H₉) attached to the α-carbon of acetic acid (CH₂(COOH)-SC₄H₉). This compound belongs to the class of thioether carboxylic acids, where sulfur replaces oxygen in the ether linkage. Its synthesis typically involves the reaction of butyl mercaptan with bromoacetic acid or similar alkylation methods .
Key properties include:
- Molecular weight: 148.22 g/mol
- Solubility: Likely polar organic solvents (e.g., ethanol, DMSO) due to the carboxylic acid group.
- Reactivity: The thioether linkage confers stability against hydrolysis compared to oxygen ethers, while the carboxylic acid group enables typical acid-base reactions .
Applications span controlled radical polymerization (as a RAFT reagent) and metabolic studies, as seen in its structural analogs .
Properties
IUPAC Name |
2-butylsulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2S/c1-2-3-4-9-5-6(7)8/h2-5H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLCGAJCYFLVSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00174614 | |
| Record name | (Butylthio)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00174614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20600-61-7 | |
| Record name | 2-(Butylthio)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20600-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Butylthio)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020600617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Butylthio)acetic acid | |
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| Record name | (Butylthio)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00174614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (butylthio)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.901 | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
(Butylthio)acetic acid can be synthesized through several methods. One common approach involves the reaction of butylthiol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group replaces the chlorine atom in chloroacetic acid, forming this compound.
Industrial Production Methods
In industrial settings, this compound can be produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically involves the use of continuous reactors and efficient separation techniques to isolate the desired compound.
Chemical Reactions Analysis
Oxidation Reactions
The tert-butylthio group undergoes oxidation to form sulfoxides and sulfones, depending on reaction conditions:
| Oxidizing Agent | Product | Conditions | Yield |
|---|---|---|---|
| Hydrogen peroxide | Sulfoxide | RT, 6–12 hrs | 65–78% |
| m-CPBA | Sulfone | 0–5°C, 2 hrs | 82–90% |
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Mechanism : The sulfur atom is oxidized via electrophilic attack, forming a sulfonium intermediate that stabilizes through resonance .
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Kinetics : Oxidation rates correlate with the electron-withdrawing effect of the acetic acid group, which polarizes the sulfur atom .
Esterification
(tert-Butylthio)acetic acid participates in acid-catalyzed esterification, though steric hindrance from the tert-butyl group slows reaction kinetics:
Comparative Reaction Rates
| Alcohol | Catalyst | Temperature | Rate Constant (k, L/mol·min) |
|---|---|---|---|
| n-Butanol | H₂SO₄ | 343 K | 0.019 |
| n-Butanol | Alumina-TPA* | 343 K | 0.042 |
| Methanol | Lipase (R. oryzae) | 310 K | 0.012 |
*TPA = Tungstophosphoric acid
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Mechanism : Follows the Eley-Rideal model, where adsorbed alcohol reacts with bulk acid .
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Equilibrium : Conversion yields reach 60–80% in solvent-free systems .
Nucleophilic Substitution
The tert-butylthio group acts as a leaving group in substitution reactions under basic conditions:
| Nucleophile | Product | Conditions | Yield |
|---|---|---|---|
| Hydroxide ion | 2-Hydroxyacetic acid | NaOH, H₂O, reflux | 70% |
| Amines | 2-Aminoacetic acid derivatives | DMF, 80°C, 4 hrs | 55–65% |
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Steric Effects : Bulky tert-butyl groups reduce substitution rates by 50x compared to methyl analogs .
Decarboxylation
Thermal decomposition occurs above 440°C, yielding ketene and tert-butylthiol:
Interaction with Metals
Reacts with magnesium or zinc to form acetates:
Biological Interactions
While excluded sources (BenchChem/Smolecule) suggested enzyme inhibition, peer-reviewed studies confirm:
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Lipase Activity : Immobilized lipases catalyze esterification with 80% efficiency in heptane .
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Antimicrobial Action : Derivatives inhibit bacterial growth via thiol group interactions .
Activation Parameters
| Reaction Type | Eₐ (kJ/mol) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |
|---|---|---|---|
| Esterification (H₂SO₄) | 58.0 | 54.2 | -120 |
| Esterification (TPA) | 37.3 | 35.1 | -95 |
Solvent Effects
Scientific Research Applications
(Butylthio)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (butylthio)acetic acid involves its interaction with specific molecular targets. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Their Properties
The table below compares (Butylthio)acetic acid with structurally related thioether carboxylic acids:
Physicochemical Properties
- Chain Length Effects : Increasing alkyl chain length (e.g., methyl to tetradecyl) correlates with reduced water solubility and higher lipophilicity. For example, 2-(Tetradecylthio)acetic acid is used in lipid-mimetic studies due to its long hydrophobic tail .
- Acidity : The pKa of this compound is expected to be slightly lower than acetic acid (pKa ~2.5) due to the electron-donating thioether group, which stabilizes the conjugate base.
Biological Activity
(Butylthio)acetic acid, also known as tert-butylthioacetic acid, is a sulfur-containing organic compound that has garnered attention for its diverse biological activities. Its unique structure enhances its lipophilicity, facilitating better membrane penetration and interactions with various biological targets. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interactions with enzymes and proteins. The tert-butyl group in this compound can influence biochemical pathways through several mechanisms:
- Enzyme Inhibition : Research indicates that this compound may act as an enzyme inhibitor, particularly affecting enzymes involved in metabolic pathways such as β-oxidation. It has been shown to interact with thiolase and enoyl-CoA hydratase, key enzymes in lipid metabolism.
- Cellular Effects : This compound can alter cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect electronic communication between redox units in cellular systems.
- Molecular Interactions : The ability of this compound to form hydrogen bonds and engage in π-π interactions enhances its binding affinity with various biological receptors, making it a promising candidate for drug design.
Pharmacological Effects
The pharmacological effects of this compound have been investigated across several studies, revealing its potential in various therapeutic areas:
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with this compound and its derivatives:
- Enzyme Interaction Studies : A study demonstrated that this compound effectively inhibited key metabolic enzymes at varying concentrations, showcasing dose-dependent effects on cellular metabolism and function.
- Cytotoxicity Assessments : Research involving structural analogs has shown that certain modifications can lead to decreased cytotoxicity while maintaining biological activity. This finding is crucial for developing safer therapeutic agents .
- Toxicological Profiles : Animal model studies indicate that while low doses of this compound may enhance cellular function, higher doses could lead to toxic effects. This underscores the importance of dosage in therapeutic applications.
Data Table: Comparative Biological Activity
| Compound Name | Biological Activity | EC50 Values | Notes |
|---|---|---|---|
| This compound | Enzyme inhibitor | Varies by enzyme | Affects β-oxidation pathways |
| Acetic Acid | Antibacterial against planktonic growth | 0.16–0.31% | Effective against biofilm-forming bacteria |
| Derivatives of Butylthio | Antileishmanial | < 40 µM | Structure modifications affect activity |
Q & A
Q. What are the recommended methods for synthesizing (Butylthio)acetic acid in a laboratory setting?
this compound can be synthesized via nucleophilic substitution between butylthiol and chloroacetic acid under alkaline conditions. A typical protocol involves:
- Dissolving sodium hydroxide in ethanol to generate the thiolate ion from butylthiol.
- Adding chloroacetic acid dropwise at 0–5°C to minimize side reactions.
- Purifying the product via liquid-liquid extraction (e.g., dichloromethane/water) and recrystallization. Yield optimization requires precise stoichiometric control (1:1 molar ratio of thiol to chloroacetic acid) and inert atmospheres to prevent oxidation of the thiol group .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- UV-Vis Spectroscopy : Quantify the compound using the extinction coefficient (ε) of the thioether chromophore. For example, ε ≈ 15,800 L·mol⁻¹·cm⁻¹ at 309 nm in methanol, similar to structurally related trithiocarbonates .
- NMR Spectroscopy : Confirm the presence of the butylthio group (δ 0.8–1.5 ppm for CH₃ and CH₂ protons) and the acetic acid moiety (δ 2.5–3.5 ppm for CH₂-S and δ 12–13 ppm for COOH).
- Titration : Use NaOH titration with phenolphthalein to determine carboxylic acid content, though errors (e.g., ~13.6% in acetic acid studies) necessitate replicates and calibrated equipment .
Advanced Research Questions
Q. How does the thioether group in this compound alter its chemical reactivity compared to acetic acid?
The thioether group introduces sulfur’s polarizability, enhancing nucleophilicity and altering acid-base behavior. Key differences include:
- Acidity : The electron-donating butylthio group increases the pKa of the carboxylic acid (e.g., pKa ~3.5–4.0 vs. 2.5 for acetic acid), requiring pH-adjusted experimental conditions for reactions .
- Oxidative Stability : The sulfur atom is prone to oxidation, forming sulfoxides or sulfones. Stability studies under varying O₂ levels and light exposure are critical for reaction design .
Q. What strategies mitigate degradation of this compound during long-term storage?
Degradation is minimized by:
- Storage Conditions : Use amber vials at –20°C under nitrogen to prevent photolysis and oxidation.
- pH Control : Buffered solutions (pH 4–6) reduce hydrolysis. Kinetic studies show hydrolysis rates increase exponentially above pH 7, generating butylthiol and glycolic acid as byproducts .
- Additives : Antioxidants like BHT (0.1% w/v) can extend shelf life by scavenging radicals .
Q. How should researchers resolve contradictions in reported physicochemical data (e.g., pKa, solubility) for this compound?
Discrepancies often arise from solvent polarity, temperature, or measurement techniques. To address this:
- Standardize Methods : Use potentiometric titration in controlled ionic strength buffers (e.g., 0.1 M KCl) for pKa determination .
- Cross-Validate : Compare UV-Vis, NMR, and HPLC data to confirm solubility and purity .
- Report Experimental Details : Document solvent, temperature, and instrument calibration to enable reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
